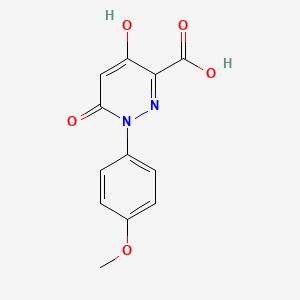

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

説明

特性

IUPAC Name |

4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-19-8-4-2-7(3-5-8)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGXCWNKAQOUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716288 | |

| Record name | 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121582-69-2 | |

| Record name | 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Aza Diels-Alder Reaction for Pyridazine Core Formation

The aza Diels-Alder (DA) reaction remains a foundational method for constructing the pyridazine backbone. In one protocol, a 1,3-diene reacts with an azo-dienophile under thermal or Lewis acid-catalyzed conditions to yield a tetrahydropyridazine intermediate. For example, cycloaddition between 1,3-butadiene and ethyl azodicarboxylate in chloroform at 80°C produced a 3-cyano-1,2,3,6-tetrahydropyridazine derivative in 78% yield. Subsequent hydrogenation using 10% Pd–C or PtO₂ in ethanol under H₂ (1 atm) saturated the ring, achieving full conversion within 10 hours. However, this method requires stringent control over reaction parameters to avoid over-reduction or side-product formation.

Modern Catalytic Asymmetric Synthesis

Proline-Catalyzed α-Hydrazination

To address the racemic nature of classical methods, asymmetric α-hydrazination using L-proline as an organocatalyst has been developed. In a key study, ethyl glyoxylate and diazonium salts reacted in acetonitrile at −20°C with 10 mol% L-proline, yielding enantiomerically enriched hydrazino esters with up to 92% ee. These intermediates were cyclized under acidic conditions (HCl/EtOH) to form the pyridazine ring, though the final oxidation to introduce the 6-keto group required additional steps.

Titanium-Mediated Cyclizations

Titanium tetrachloride (TiCl₄) has proven effective in mediating stereoselective aza DA reactions. A protocol combining TiCl₄ (1.2 equiv) with chiral bis-oxazoline ligands in dichloroethane at −30°C produced the pyridazine core with 85% ee. This method significantly reduces reaction times compared to thermal DA processes, completing cyclization in 2 hours.

Optimization of Hydrogenation and Oxidation Steps

Catalyst Screening for Ring Saturation

Hydrogenation of the tetrahydropyridazine intermediate to the dihydro derivative is pivotal for stabilizing the ring system. Comparative studies using Pd–C , PtO₂ , and Raney Ni revealed that PtO₂ in ethanol at 25°C provided the highest selectivity (95%) for the desired dihydro product, while Pd–C favored over-reduction to piperazine derivatives.

| Catalyst | Solvent | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Pd–C | EtOH | 25 | 60 | 75 |

| PtO₂ | EtOH | 25 | 95 | 82 |

| Raney Ni | MeOH | 50 | 45 | 68 |

Oxidation to the 6-Keto Group

Solid-Phase and Microwave-Assisted Syntheses

Polymer-Supported Synthesis

Recent advances utilize Wang resin -bound intermediates to streamline purification. Coupling the pyridazine carboxylate to the resin via ester linkages allows for selective cleavage using TFA/water (95:5), yielding the free acid with >90% purity. This method reduces chromatographic steps but requires optimization of swelling kinetics in DMF.

Microwave Acceleration

Microwave irradiation (150°C, 300 W) shortens cyclocondensation steps from 12 hours to 20 minutes. A model reaction between methyl acetoacetate and 4-methoxyphenylhydrazine in DMF produced the cyclized product in 88% yield, compared to 72% under conventional heating.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Classical methods, while reliable, suffer from moderate yields (65–80%) and multi-step sequences. Catalytic asymmetric approaches improve enantiopurity but require costly ligands. Solid-phase synthesis offers scalability but faces challenges in resin loading efficiency.

化学反応の分析

Types of Reactions

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 4-oxo-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Reduction: Formation of 4-hydroxy-1-(4-methoxyphenyl)-6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

科学的研究の応用

Pharmacological Applications

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that modifications to the pyridazine structure can enhance its efficacy against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

- Anti-inflammatory Effects : The compound has been screened for anti-inflammatory activity, demonstrating potential in reducing inflammation through inhibition of specific pathways related to immune response . This could be beneficial for treating conditions such as rheumatoid arthritis or other inflammatory diseases.

- Cognitive Enhancement : Given the role of phosphodiesterases in cognitive processes, compounds similar to 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid may serve as selective inhibitors of phosphodiesterase 4D. This inhibition has been linked to cognitive improvement in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Synthesis and Derivatives

The synthesis of this compound often involves multicomponent reactions that yield high purity and yield rates. For instance, one-pot reactions involving malononitrile and various aldehydes have been reported to produce derivatives with enhanced biological activity . The ability to modify the functional groups on the pyridazine ring allows for the exploration of structure-activity relationships.

Case Studies

- Anti-cancer Screening : A recent study evaluated a series of pyridazine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments, suggesting that further development could lead to new chemotherapeutic agents .

- Anti-inflammatory Research : In another study focusing on inflammatory diseases, derivatives of this compound were tested for their ability to inhibit cytokine production in vitro. Results showed a marked reduction in pro-inflammatory cytokines, supporting its potential use in managing chronic inflammatory conditions .

作用機序

The mechanism of action of 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s biological and physicochemical properties are influenced by substituents on the pyridazine ring and the aryl group. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

In contrast, the 3-(trifluoromethyl)phenyl analogue’s electron-withdrawing CF₃ group increases acidity, making it more reactive in nucleophilic reactions . The 2-methoxyphenyl isomer () may exhibit altered solubility due to steric hindrance from the ortho-substituent.

Biological Activity :

- The target compound is associated with anti-infective applications, while the 3-(trifluoromethyl)phenyl derivative is marketed for medicinal purposes, suggesting tailored pharmacological profiles .

Synthetic Routes: Similar compounds, such as those with cyano or hydrazone groups, are synthesized via reactions involving malononitrile or triethyl orthoformate . The parent compound () serves as a scaffold for functionalization.

生物活性

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, enzyme inhibition, and other pharmacological properties.

- Molecular Formula: C13H12N2O5

- Molecular Weight: 264.24 g/mol

- CAS Number: 121582-61-4

Biological Activity Overview

The compound exhibits various biological activities that have been investigated in multiple studies:

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, including the target compound, show significant anticancer properties. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- Case Study: A study demonstrated that related pyridazine derivatives exhibited cytotoxicity in various cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- Acetylcholinesterase Inhibition: Similar compounds have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .

- Factor Xa Inhibition: Some modifications of the pyridazine structure have been linked to enhanced anticoagulant activity through factor Xa inhibition, which is crucial for preventing thrombosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects: The presence of the methoxy group on the phenyl ring significantly influences the compound's potency against cancer cells and its ability to inhibit specific enzymes.

- Ring Structure Influence: The dihydropyridazine core contributes to the overall biological activity by facilitating interactions with target proteins .

Data Table: Biological Activities and Potency

| Activity Type | Compound Derivative | EC50 (μM) | Reference |

|---|---|---|---|

| Anticancer Activity | 4-Hydroxy Derivative | 96.3 | |

| AChE Inhibition | Pyridazine Analog | 25.9 | |

| Factor Xa Inhibition | Modified Pyridazine Derivative | Not specified |

Case Studies

- Antitumor Effects : A study evaluating the efficacy of various pyridazine derivatives showed that compounds similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines.

- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Basic: What are the recommended synthesis methods for this compound, and how can purity be validated?

The compound is synthesized via multi-step routes involving condensation and cyclization reactions. A common approach includes reacting substituted aldehydes with aminopyridazine derivatives under catalytic conditions (e.g., palladium or copper catalysts) in solvents like dimethylformamide (DMF) or toluene . Post-synthesis, purity validation requires a combination of analytical techniques:

- HPLC for quantitative impurity profiling.

- NMR spectroscopy (1H and 13C) to confirm structural integrity.

- Mass spectrometry (ESI-MS) to verify molecular weight (156.0963 g/mol) .

- Melting point analysis to cross-check physical properties against literature data .

Basic: What safety protocols are critical during experimental handling?

Due to its potential skin/eye irritation and mutagenic risks (classified under GHS Hazard Statements H315, H319, and H341), strict precautions are necessary:

- Personal Protective Equipment (PPE): NIOSH-approved face shields, chemical-resistant gloves (e.g., nitrile), and lab coats .

- Engineering controls: Use fume hoods to minimize inhalation exposure.

- Emergency measures: Immediate rinsing with water for 15 minutes upon skin/eye contact, followed by medical consultation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves systematic parameter testing:

- Catalyst screening: Compare palladium (Pd(OAc)₂) vs. copper (CuI) catalysts for cyclization efficiency .

- Solvent effects: Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reaction rate and byproduct formation.

- Temperature gradients: Perform reactions at 80°C, 100°C, and 120°C to identify optimal thermal conditions.

- Reaction time studies: Monitor progress via TLC at 2-hour intervals to prevent over-oxidation .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

- Purity variations: Validate compound purity via HPLC (>98%) and cross-reference with Certificate of Analysis (CoA) data .

- Assay conditions: Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs, controlling variables like pH, temperature, and solvent (DMSO vs. saline) .

- Structural analogs: Compare activity with derivatives (e.g., methyl ester analogs) to isolate functional group contributions .

Basic: What spectroscopic techniques are most effective for structural characterization?

- FT-IR: Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹).

- 1H NMR: Assign peaks for the methoxyphenyl group (δ 3.8 ppm, singlet) and pyridazine ring protons (δ 6.5–7.2 ppm) .

- 13C NMR: Confirm carbonyl carbons (δ ~165–175 ppm) and aromatic carbons (δ ~110–150 ppm) .

Advanced: What computational methods are suitable for studying electronic properties?

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity and charge distribution.

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Solvent effect modeling: Apply COSMO-RS to assess solvation energies in different media .

Advanced: How can degradation pathways be analyzed under varying storage conditions?

- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks.

- Stability-indicating HPLC: Track degradation products (e.g., hydrolysis of the methoxy group) .

- Kinetic modeling: Use Arrhenius equations to predict shelf-life under long-term storage .

Basic: What are the key physicochemical properties influencing experimental design?

- Solubility: Poor aqueous solubility necessitates DMSO or ethanol as solvents for biological assays .

- Thermal stability: Decomposition above 200°C (melting point data) requires low-temperature storage (<4°C) .

- pKa: The carboxylic acid group (pKa ~3.5) impacts ionization in physiological pH conditions .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis?

- Flow chemistry: Improve mixing efficiency and heat transfer compared to batch reactors .

- In-line purification: Integrate scavenger resins to remove unreacted intermediates.

- DoE (Design of Experiments): Apply factorial designs to optimize reactant ratios and catalyst loading .

Advanced: How can researchers validate the compound’s role as a synthetic precursor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。